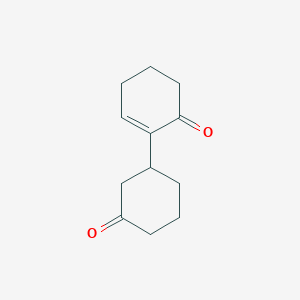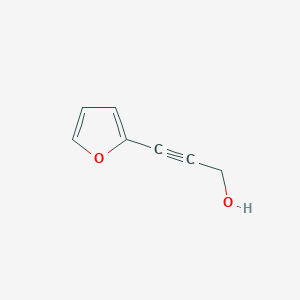![molecular formula C7H10O B14746332 4-Oxatricyclo[3.2.1.0~3,6~]octane CAS No. 250-23-7](/img/structure/B14746332.png)
4-Oxatricyclo[3.2.1.0~3,6~]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxatricyclo[3.2.1.0~3,6~]octane, also known as 3-oxatricyclo[3.2.1.0~2,4~]octane, is a bicyclic organic compound with the molecular formula C7H10O. This compound is characterized by its unique tricyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of norbornane and is often referred to as norbornene oxide or 2,3-epoxynorbornane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxatricyclo[3.2.1.0~3,6~]octane typically involves the epoxidation of norbornene. One common method is the reaction of norbornene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide ring, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Oxatricyclo[3.2.1.0~3,6~]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxatricyclo[3.2.1.0~3,6~]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Oxatricyclo[3.2.1.0~3,6~]octane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different reactivity and applications.
11-Oxatricyclo[5.3.1.0]undecane: A larger tricyclic compound with distinct chemical properties and uses.
Uniqueness: 4-Oxatricyclo[3.2.1.0~3,6~]octane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct reactivity and makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
250-23-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
4-oxatricyclo[3.2.1.03,6]octane |
InChI |
InChI=1S/C7H10O/c1-4-2-6-5(1)7(3-4)8-6/h4-7H,1-3H2 |
InChI Key |
IKDNWYNJPOFZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




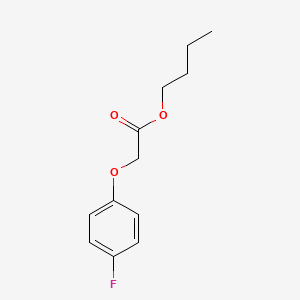
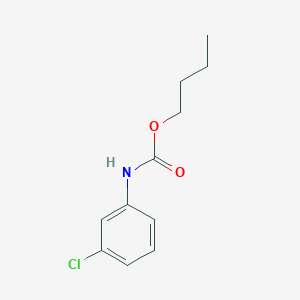

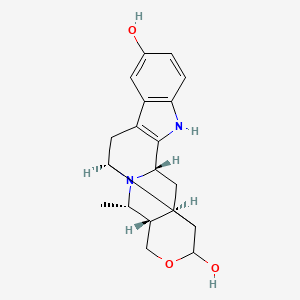
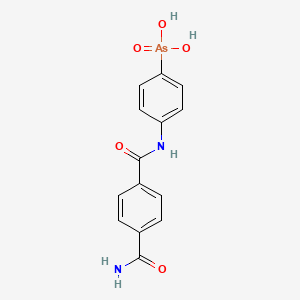
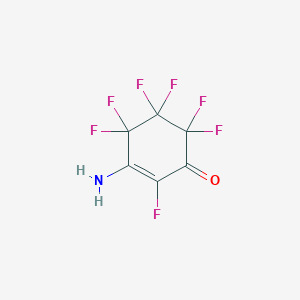
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

